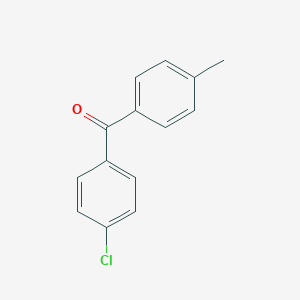

4-Chloro-4'-methylbenzophenone

Description

The exact mass of the compound 4-Chloro-4'-methylbenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-4'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIBPIAKCVDXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202240 | |

| Record name | Benzophenone, 4-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-79-9 | |

| Record name | 4-Chloro-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5395-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 4-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-4'-methylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV7GJ3H7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methylbenzophenone is a diaryl ketone derivative with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzophenone core with a chlorine atom and a methyl group at the para positions of the two phenyl rings, imparts specific chemical reactivity and physical properties that make it a valuable intermediate. It is notably used in the synthesis of pharmaceuticals and agrochemicals and serves as a useful scaffold in the development of new chemical entities.[1] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and key spectral data for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Chloro-4'-methylbenzophenone are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification procedures.

| Property | Value | Reference |

| IUPAC Name | (4-chlorophenyl)(4-methylphenyl)methanone | [2] |

| CAS Number | 5395-79-9 | [2] |

| Molecular Formula | C₁₄H₁₁ClO | [2] |

| Molecular Weight | 230.69 g/mol | [2] |

| Appearance | Solid, crystalline powder | [1] |

| Melting Point | 82.0 °C (355.15 K) | [1] |

| Boiling Point | 158.0 °C (431.15 K) | [1] |

| Density | 1.209 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; low solubility in water. | [1] |

| XLogP3-AA | 4.3 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Chloro-4'-methylbenzophenone.

| Spectrum Type | Key Features |

| ¹H NMR | Data for the similar compound 4-Methylbenzophenone in CDCl₃ shows signals at δ 7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H).[3] For 4-Chloro-4'-methylbenzophenone, one would expect similar aromatic signals, with the methyl protons appearing as a singlet around δ 2.4 ppm. |

| ¹³C NMR | For the related 4-Methylbenzophenone, characteristic peaks appear at δ 196.5 (C=O), 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2 (aromatic carbons), and 21.7 (methyl carbon).[3] The spectrum for 4-Chloro-4'-methylbenzophenone would show a similar pattern, with shifts influenced by the chloro substituent. |

| Infrared (IR) | The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 230, along with an M+2 peak at m/z 232 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of 4-Chloro-4'-methylbenzophenone.

Synthesis via Friedel-Crafts Acylation

The most common method for synthesizing 4-Chloro-4'-methylbenzophenone is through the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

Materials:

-

Toluene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere. The flask is then cooled in an ice bath.

-

Addition of Reactants: A solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Toluene: Toluene is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction: The reaction mixture is stirred at a low temperature for a specified period, followed by stirring at room temperature to ensure the completion of the reaction.

-

Quenching: The reaction is cautiously quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude 4-Chloro-4'-methylbenzophenone can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude 4-Chloro-4'-methylbenzophenone

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a vacuum oven or air-dried to remove the residual solvent.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis of 4-Chloro-4'-methylbenzophenone via Friedel-Crafts acylation followed by purification.

Chemical Reactivity

4-Chloro-4'-methylbenzophenone exhibits reactivity characteristic of aromatic ketones.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard conditions but can be substituted under harsh conditions or with specific catalysts.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the carbonyl group deactivates both aromatic rings towards further electrophilic substitution.

Applications

The unique chemical structure of 4-Chloro-4'-methylbenzophenone makes it a versatile intermediate in several fields:

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of various active pharmaceutical ingredients.

-

Agrochemicals: It is used in the preparation of certain pesticides and herbicides.

-

Photochemistry: Benzophenone derivatives are well-known photosensitizers, and 4-Chloro-4'-methylbenzophenone can be used in photochemical reactions.

-

Material Science: It can be incorporated into polymers to modify their properties or act as a UV stabilizer.

References

An In-Depth Technical Guide to 4-Chloro-4'-methylbenzophenone (CAS: 5395-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-4'-methylbenzophenone, a substituted benzophenone of significant interest in organic synthesis and as a potential intermediate in pharmaceutical development. This document details its physicochemical properties, synthesis, chemical reactivity, and analytical methodologies. While data on the metabolic and toxicological profile of this specific compound is limited, information on structurally related compounds is provided for context.

Physicochemical Properties

4-Chloro-4'-methylbenzophenone is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5395-79-9 | [1] |

| Molecular Formula | C₁₄H₁₁ClO | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | 129-131 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Low solubility in water. | [2] |

| IUPAC Name | (4-chlorophenyl)(4-methylphenyl)methanone | [1] |

Synthesis and Chemical Reactions

The primary route for the synthesis of 4-Chloro-4'-methylbenzophenone is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is assembled. The apparatus should be protected from atmospheric moisture.

-

Procedure:

-

Anhydrous aluminum chloride (Lewis acid catalyst) is suspended in an inert solvent (e.g., dichloromethane) in the reaction flask and cooled in an ice bath.

-

4-Chlorobenzoyl chloride, dissolved in the same inert solvent, is added dropwise from the dropping funnel to the stirred suspension.

-

Toluene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4-Chloro-4'-methylbenzophenone.

Chemical Reactivity

4-Chloro-4'-methylbenzophenone exhibits reactivity characteristic of ketones and halogenated aromatic compounds.

-

Oxidation: The ketone functional group can be oxidized under strong oxidizing conditions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride.

-

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than electrophilic substitution on the aromatic rings.

Analytical Methods

A variety of standard analytical techniques can be employed for the characterization and quantification of 4-Chloro-4'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the chlorophenyl and methylphenyl rings, as well as a characteristic singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the quaternary carbons, and the protonated carbons of the two different aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of 4-Chloro-4'-methylbenzophenone and for quantitative analysis. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing both retention time information and mass spectral data for identification.

Experimental Workflow for Analysis

Caption: General analytical workflow for 4-Chloro-4'-methylbenzophenone.

Metabolic and Toxicological Profile

Currently, there is a notable lack of specific data in the public domain regarding the metabolic pathways and toxicological profile of 4-Chloro-4'-methylbenzophenone. However, insights can be drawn from studies on structurally similar compounds.

-

Metabolism (by analogy): Benzophenone and its derivatives are known to undergo metabolic transformations in vivo. For instance, 4-chlorobenzophenone is a known metabolite of the antihistamine clemastine and can be further metabolized through aromatic hydroxylation and aliphatic oxidation.[3] It is plausible that 4-Chloro-4'-methylbenzophenone could undergo similar metabolic processes, such as oxidation of the methyl group or hydroxylation of the aromatic rings. In vitro studies using liver microsomes could elucidate the specific metabolic fate of this compound.[4]

-

Toxicology (by analogy): Toxicological data for 4-methylbenzophenone and 4-chlorobenzophenone suggest potential for toxicity. Studies on 4-methylbenzophenone have indicated hepatotoxic and nephrotoxic effects in animal models.[5] While it is suggested that 4-methylbenzophenone may not be genotoxic, comprehensive toxicological evaluation of 4-Chloro-4'-methylbenzophenone is warranted.[6][7]

Proposed Metabolic Pathway (Hypothetical)

Caption: Hypothetical metabolic pathway of 4-Chloro-4'-methylbenzophenone.

Conclusion

4-Chloro-4'-methylbenzophenone is a readily synthesizable compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its properties and synthesis. However, the significant data gap in its biological activity, particularly its metabolic fate and toxicological profile, underscores the need for further investigation to fully assess its potential and safety for any application, especially in the context of drug development. Researchers are encouraged to conduct comprehensive studies to fill these knowledge gaps.

References

- 1. Benzophenone, 4-chloro-4'-methyl- | C14H11ClO | CID 21494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 4. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The toxicity of 4-Methylbenzophenone (HRcure-MBZ)_Chemicalbook [chemicalbook.com]

- 7. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-4'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Chloro-4'-methylbenzophenone, also known as (4-chlorophenyl)(p-tolyl)methanone. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Chloro-4'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-4'-methylbenzophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.72-7.74 | m | 2H | Aromatic Protons |

| 7.69 (d, J = 8.0 Hz) | d | 2H | Aromatic Protons |

| 7.44-7.50 | m | 2H | Aromatic Protons |

| 7.29 (d, J = 7.6 Hz) | d | 2H | Aromatic Protons |

| 2.44 | s | 3H | Methyl Protons (-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-4'-methylbenzophenone

| Chemical Shift (δ) ppm | Assignment |

| 195.3 | Carbonyl Carbon (C=O) |

| 143.6 | Aromatic Carbon |

| 138.6 | Aromatic Carbon |

| 136.2 | Aromatic Carbon |

| 134.5 | Aromatic Carbon |

| 131.2 | Aromatic Carbon |

| 130.2 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 128.5 | Aromatic Carbon |

| 21.7 | Methyl Carbon (-CH₃) |

| Solvent: CDCl₃, Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 4-Chloro-4'-methylbenzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (from -CH₃) |

| ~1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1485 | Medium-Strong | Aromatic C=C Bending |

| ~1280 | Medium | Aryl-C(=O) Stretch |

| ~1090 | Strong | C-Cl Stretch |

| ~840 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Chloro-4'-methylbenzophenone

| m/z | Interpretation |

| 230/232 | Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 119 | Fragment ion corresponding to [CH₃-C₆H₄-C=O]⁺ |

| 111/113 | Fragment ion corresponding to [Cl-C₆H₄]⁺ and its isotope |

| 91 | Fragment ion corresponding to [C₇H₇]⁺ (tropylium ion) |

| 77 | Fragment ion corresponding to [C₆H₅]⁺ (phenyl ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solid sample of 4-Chloro-4'-methylbenzophenone (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[2][3] The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then compressed under high pressure in a pellet press to form a thin, transparent KBr pellet.

-

Sample Preparation (Thin Film Method) : A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Data Acquisition : The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺).[4][5] This high energy can also cause the molecular ion to fragment.

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their relative abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Chloro-4'-methylbenzophenone.

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of 4-Chloro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-4'-methylbenzophenone. It includes detailed information on its synthesis, purification, and analytical characterization. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. While direct evidence of its involvement in specific biological signaling pathways is limited, this guide explores the potential therapeutic applications of benzophenone derivatives and outlines a logical workflow for the synthesis and characterization of the title compound.

Introduction

4-Chloro-4'-methylbenzophenone, with the CAS number 5395-79-9, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a benzophenone core with a chloro and a methyl substituent on the two phenyl rings, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document aims to consolidate the available scientific data on this compound, presenting it in a clear and accessible format for laboratory and research applications.

Physical and Chemical Properties

4-Chloro-4'-methylbenzophenone is a solid at room temperature, typically appearing as a crystalline powder.[2] It is largely insoluble in water but shows good solubility in various organic solvents.

Table 1: Physical and Chemical Properties of 4-Chloro-4'-methylbenzophenone

| Property | Value | Reference(s) |

| IUPAC Name | (4-chlorophenyl)(p-tolyl)methanone | [2] |

| CAS Number | 5395-79-9 | [1] |

| Molecular Formula | C₁₄H₁₁ClO | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 82 °C | [2] |

| Boiling Point | 158 °C | [2] |

| Density | 1.209 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |

| Stability | Stable under normal conditions. Avoid direct sunlight and moisture. | [3] |

| Storage | Store at -20°C for maximum stability. | [1] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

The primary method for the synthesis of 4-Chloro-4'-methylbenzophenone is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4]

Reaction Scheme:

Experimental Procedure (General Protocol):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane or o-dichlorobenzene.[5][6]

-

Addition of Reactants: The flask is cooled in an ice bath. A solution of 4-chlorobenzoyl chloride (1.0 eq) in the same dry solvent is added dropwise from the dropping funnel. Following this, toluene (1.0 eq) is added dropwise to the stirred suspension while maintaining the temperature between 0-5 °C.[2][6]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50 °C) for several hours to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.[4][9] The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.[9]

-

Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

Diagram 1: Workflow for the Synthesis of 4-Chloro-4'-methylbenzophenone

Caption: A logical workflow for the synthesis and characterization of 4-Chloro-4'-methylbenzophenone.

Purification: Recrystallization

The crude 4-Chloro-4'-methylbenzophenone can be purified by recrystallization.[2]

Experimental Procedure:

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of benzophenone derivatives include ethanol, methanol, or mixtures of aromatic hydrocarbons (like toluene) and polar solvents (like acetone).[5][10]

-

Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried in a vacuum oven.

Spectral Data and Characterization

The structure of 4-Chloro-4'-methylbenzophenone is confirmed by various spectroscopic techniques.

Table 2: Spectral Data of 4-Chloro-4'-methylbenzophenone

| Technique | Key Features and Expected Values | Reference(s) |

| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet around δ 2.4 ppm). | [2] |

| ¹³C NMR | Carbonyl carbon (around δ 196 ppm), Aromatic carbons, Methyl carbon. | [2] |

| FTIR | C=O stretch (around 1650-1670 cm⁻¹), C-Cl stretch, Aromatic C-H stretches. | [11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 230, Isotopic peak for ³⁷Cl at M+2. | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet for the methyl protons should appear in the upfield region (around δ 2.4 ppm). For a related compound, 4-methylbenzophenone, the methyl protons appear at δ 2.44 ppm in CDCl₃.[2]

-

¹³C NMR (Carbon-13 NMR): The spectrum will show a peak for the carbonyl carbon in the downfield region (around δ 196 ppm). The aromatic carbons will appear in the range of δ 128-145 ppm. The methyl carbon will be observed in the upfield region. For 4-methylbenzophenone, the carbonyl carbon is at δ 196.5 ppm and the methyl carbon is at δ 21.7 ppm in CDCl₃.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group (C=O) stretch, which is characteristic of ketones, and for the aromatic C-H and C-C bonds. The C-Cl stretch will also be present. The sample for FTIR analysis can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using Electron Ionization (EI), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 230. Due to the natural abundance of the chlorine-37 isotope, an M+2 peak with an intensity of about one-third of the M⁺ peak will be observed.[11]

Diagram 2: Spectroscopic Characterization Workflow

Caption: A workflow for the structural elucidation of 4-Chloro-4'-methylbenzophenone using spectroscopic methods.

Reactivity and Biological Activity

Chemical Reactivity

4-Chloro-4'-methylbenzophenone undergoes typical reactions of ketones. The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group. The aromatic rings can undergo further electrophilic substitution, although the existing substituents will direct the position of the new group. The chlorine atom can be replaced through nucleophilic aromatic substitution under specific conditions.[2]

Biological Activity

The biological activity of 4-Chloro-4'-methylbenzophenone itself has not been extensively studied. However, the benzophenone scaffold is present in many biologically active compounds. Benzophenone derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[12]

-

Anti-inflammatory and Anticancer Potential: Some studies suggest that certain benzophenone derivatives exhibit anti-inflammatory and anticancer properties.[2] For instance, some benzophenone analogues have shown anti-inflammatory activity by inhibiting prostaglandin production.[1] The anticancer mechanism of some related compounds involves inducing apoptosis and cell cycle arrest in cancer cells.[13][14] It is plausible that 4-Chloro-4'-methylbenzophenone could serve as a precursor for the synthesis of novel compounds with such activities.

-

Toxicity: A study using the in vivo and in vitro micronucleus assay on 4-methylbenzophenone (a closely related compound) showed no genotoxic effects, suggesting it does not increase cancer risk through chromosome damage.[15]

Due to the lack of specific data on the interaction of 4-Chloro-4'-methylbenzophenone with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research is needed to elucidate its specific biological functions and mechanisms of action.

Conclusion

4-Chloro-4'-methylbenzophenone is a synthetically useful compound with well-defined physical and chemical properties. Its preparation via Friedel-Crafts acylation is a standard and efficient method. This technical guide provides a consolidated resource of its properties, synthesis, purification, and characterization, which will be of significant value to researchers in organic chemistry and drug development. While its specific biological role is yet to be fully explored, the broader therapeutic potential of the benzophenone class of compounds suggests that 4-Chloro-4'-methylbenzophenone may serve as a valuable starting material for the discovery of new therapeutic agents.

References

- 1. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Page loading... [guidechem.com]

- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 8. ijraset.com [ijraset.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-methylbenzophenone is a halogenated aromatic ketone of significant interest in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and fine chemicals.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its structural features based on spectroscopic data and computational modeling. This document is intended to be a valuable resource for researchers and professionals engaged in work involving this compound.

Molecular Structure and Properties

4-Chloro-4'-methylbenzophenone, with the chemical formula C₁₄H₁₁ClO, is a disubstituted benzophenone.[2] Its structure consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is substituted with a chlorine atom at the para-position (position 4), and the other is substituted with a methyl group, also at the para-position (position 4'). The IUPAC name for this compound is (4-chlorophenyl)(4-methylphenyl)methanone.[2]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl rings influences the electronic properties and reactivity of the molecule. The molecular weight of 4-Chloro-4'-methylbenzophenone is approximately 230.69 g/mol .[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO | [2] |

| Molecular Weight | 230.69 g/mol | [2] |

| IUPAC Name | (4-chlorophenyl)(4-methylphenyl)methanone | [2] |

| CAS Number | 5395-79-9 | [2] |

| Predicted XLogP3 | 4.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Table 1: Physicochemical Properties of 4-Chloro-4'-methylbenzophenone

Synthesis

The primary method for the synthesis of 4-Chloro-4'-methylbenzophenone is the Friedel-Crafts acylation reaction. This involves the reaction of toluene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

Synthesis Workflow

Caption: Friedel-Crafts acylation synthesis workflow.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar Friedel-Crafts acylation reactions.

Materials:

-

Toluene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add a solution of toluene (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, again at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 2H | Protons ortho to the carbonyl group on the 4-chlorophenyl ring |

| ~ 7.6 | d | 2H | Protons ortho to the carbonyl group on the 4-methylphenyl ring |

| ~ 7.4 | d | 2H | Protons meta to the carbonyl group on the 4-chlorophenyl ring |

| ~ 7.2 | d | 2H | Protons meta to the carbonyl group on the 4-methylphenyl ring |

| ~ 2.4 | s | 3H | Methyl protons |

Table 2: Predicted ¹H NMR Spectral Data for 4-Chloro-4'-methylbenzophenone (in CDCl₃)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbons, the protonated aromatic carbons, and the methyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (carbonyl) |

| ~ 144 | C-CH₃ |

| ~ 138 | C-Cl |

| ~ 136 | C-C=O (on 4-chlorophenyl ring) |

| ~ 135 | C-C=O (on 4-methylphenyl ring) |

| ~ 132 | CH (ortho to C=O on 4-chlorophenyl ring) |

| ~ 130 | CH (ortho to C=O on 4-methylphenyl ring) |

| ~ 129 | CH (meta to C=O on 4-chlorophenyl ring) |

| ~ 129 | CH (meta to C=O on 4-methylphenyl ring) |

| ~ 22 | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 4-Chloro-4'-methylbenzophenone (in CDCl₃)

FTIR Spectroscopy

The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching and aromatic C-H and C=C vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2920 | Weak | Methyl C-H stretch |

| ~ 1660 | Strong | C=O stretch |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretches |

| ~ 1280 | Medium | C-C-C bending in ketone |

| ~ 1090 | Strong | C-Cl stretch |

| ~ 840 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted FTIR Spectral Data for 4-Chloro-4'-methylbenzophenone

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the presence of the chlorine atom and the stability of the resulting acylium ions.

Caption: Predicted mass spectral fragmentation pathway.

The key fragments are expected at:

-

m/z 230/232: Molecular ion peak (M⁺ and M+2 due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

m/z 139/141: 4-chlorobenzoyl cation, a major fragment due to cleavage of the C-C bond adjacent to the carbonyl group. The isotopic pattern of chlorine will be visible.

-

m/z 119: 4-methylbenzoyl cation.

-

m/z 111/113: 4-chlorophenyl cation, from the loss of CO from the 4-chlorobenzoyl cation.

-

m/z 91: Tropylium ion, a common fragment from toluene-containing compounds.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4-Chloro-4'-methylbenzophenone. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. While the absence of experimental crystallographic data limits a definitive description of its three-dimensional structure, the provided spectroscopic information and predictive models serve as a reliable guide for its identification and use in further research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for producing 4-Chloro-4'-methylbenzophenone, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document details the starting materials, experimental protocols, and quantitative data associated with its synthesis, alongside visual representations of the reaction pathways and experimental workflows.

Introduction

4-Chloro-4'-methylbenzophenone is a diarylketone of significant interest in organic synthesis. Its structure, featuring a chlorinated phenyl ring and a methylated phenyl ring connected by a carbonyl group, makes it a versatile building block. The primary and most established method for its synthesis is the Friedel-Crafts acylation reaction. Alternative approaches, such as the Grignard reaction and Suzuki-Miyaura coupling, offer different strategies for the formation of the central carbon-carbon bond. This guide will explore these methods in detail.

Primary Synthesis Route: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing 4-Chloro-4'-methylbenzophenone is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Starting Materials

-

Toluene (C₇H₈): Serves as the aromatic substrate, providing the methyl-substituted phenyl ring.

-

4-Chlorobenzoyl chloride (C₇H₄Cl₂O): Acts as the acylating agent, introducing the chloro-substituted benzoyl group.

-

Anhydrous Aluminum Chloride (AlCl₃): The Lewis acid catalyst that activates the acylating agent.

-

Solvent: An inert solvent such as dichloromethane (CH₂Cl₂), nitrobenzene (C₆H₅NO₂), or o-dichlorobenzene (C₆H₄Cl₂) is typically used.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of the acid chloride, which then dissociates to form the acylium ion. This electrophile is then attacked by the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 4-Chloro-4'-methylbenzophenone via Friedel-Crafts acylation.

Materials:

-

Toluene (1.2 equivalents)

-

4-Chlorobenzoyl chloride (1.0 equivalent)

-

Anhydrous aluminum chloride (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 eq.) is charged into the flask, followed by anhydrous DCM to create a suspension. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: A solution of 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over a period of 15-20 minutes, maintaining the temperature between 0-5 °C.

-

Addition of Toluene: After the complete addition of the acid chloride, a solution of toluene (1.2 eq.) in anhydrous DCM is added dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Once the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 4-Chloro-4'-methylbenzophenone.

Alternative Synthesis Routes

While Friedel-Crafts acylation is the predominant method, other synthetic strategies can be employed to produce 4-Chloro-4'-methylbenzophenone.

Grignard Reaction

This approach involves the reaction of a Grignard reagent with a suitable electrophile. Two main pathways are possible:

-

Pathway A: Reaction of 4-methylphenylmagnesium bromide with 4-chlorobenzoyl chloride.

-

Pathway B: Reaction of 4-chlorophenylmagnesium bromide with 4-methylbenzoyl chloride.

Starting Materials (Pathway A):

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

4-Chlorobenzoyl chloride

General Protocol (Pathway A):

-

Grignard Reagent Formation: 4-Methylphenylmagnesium bromide is prepared by reacting 4-bromotoluene with magnesium turnings in an anhydrous ether solvent.

-

Reaction with Acid Chloride: The freshly prepared Grignard reagent is then reacted with 4-chlorobenzoyl chloride at a low temperature (e.g., -78 °C to 0 °C) to form the ketone.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, washing, drying, and purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a palladium-catalyzed cross-coupling approach. This method also has two potential pathways:

-

Pathway A: Coupling of 4-methylphenylboronic acid with 4-chlorobenzoyl chloride.

-

Pathway B: Coupling of 4-chlorophenylboronic acid with 4-methylbenzoyl chloride.

Starting Materials (Pathway A):

-

4-Methylphenylboronic acid

-

4-Chlorobenzoyl chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

General Protocol (Pathway A):

-

Reaction Setup: A mixture of 4-methylphenylboronic acid, 4-chlorobenzoyl chloride, a palladium catalyst, and a base are combined in a suitable solvent.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Work-up: After cooling, the reaction mixture is filtered, and the filtrate is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Quantitative Data

The yield and purity of 4-Chloro-4'-methylbenzophenone are highly dependent on the chosen synthetic route and the specific reaction conditions. The following table summarizes representative quantitative data for the different methods.

| Synthesis Route | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Friedel-Crafts Acylation | Toluene | 4-Chlorobenzoyl chloride | AlCl₃ | Dichloromethane | 0 - RT | 2 - 4 | 70 - 90 | >95 |

| Friedel-Crafts Acylation | Toluene | 4-Chlorobenzoyl chloride | AlCl₃ | o-Dichlorobenzene | 30 - 90 | 12 | ~85 | >95 |

| Grignard Reaction | 4-Bromotoluene | 4-Chlorobenzoyl chloride | Mg | Diethyl ether | -78 - RT | 2 - 4 | 60 - 80 | >98 |

| Suzuki-Miyaura Coupling | 4-Methylphenylboronic acid | 4-Chlorobenzoyl chloride | Pd(PPh₃)₄ / K₂CO₃ | Toluene | 80 - 110 | 6 - 12 | 50 - 75 | >98 |

Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions and scale of the reaction.

Conclusion

The synthesis of 4-Chloro-4'-methylbenzophenone is most efficiently and economically achieved through the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride. This method is well-established and suitable for large-scale production. Alternative methods, such as the Grignard reaction and Suzuki-Miyaura coupling, offer greater flexibility in terms of substrate scope and may be preferred in specific research and development contexts where the starting materials are more readily available or when milder reaction conditions are required. The choice of the optimal synthetic route will depend on factors such as cost, availability of starting materials, desired purity, and the scale of the synthesis.

A Technical Guide to the Photochemical Properties of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Benzophenone and its derivatives are a cornerstone of photochemistry, with wide-ranging applications as photosensitizers, UV filters, and photoinitiators in industrial processes and pharmaceutical formulations.[1] Their utility is rooted in a unique set of photochemical properties, primarily the efficient formation of a long-lived triplet excited state upon absorption of ultraviolet radiation.[2] This technical guide provides an in-depth exploration of the core photochemical principles of substituted benzophenones, details key experimental methodologies for their characterization, presents quantitative data for comparative analysis, and visualizes the fundamental photochemical pathways.

Core Photochemical Principles

The photochemistry of benzophenones is dictated by the electronic transitions of the carbonyl chromophore in conjugation with its two phenyl rings.[2] Upon absorbing UV light, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically an n→π* transition involving a non-bonding electron of the carbonyl oxygen.[2][3]

A defining characteristic of benzophenones is their remarkably efficient intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet excited state (T₁).[2] The quantum yield for this process approaches unity in many cases.[2] This high efficiency is a consequence of the small energy gap between the S₁(n,π) and a higher triplet state, T₂(π,π), which facilitates the spin-forbidden transition, a phenomenon described by El-Sayed's rule. The molecule then rapidly relaxes to the lowest triplet state, T₁(n,π*).[2] This T₁ state is the primary photoactive species, possessing a longer lifetime that allows it to participate in various chemical reactions.[2][4]

The primary photochemical reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule to form a ketyl radical.[5][6][7] This reactivity is fundamental to its role as a photosensitizer. The nature and position of substituents on the phenyl rings can significantly influence the absorption spectra, the energy levels of the excited states, and the efficiency of subsequent photochemical reactions.[8][9][10]

Quantitative Photochemical and Photophysical Data

The photochemical behavior of substituted benzophenones is highly dependent on their substitution pattern. The following tables summarize key quantitative data for a selection of benzophenone derivatives to facilitate comparison.

Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation

| Common Name | Substituent(s) | Half-life (t½) in hours | Experimental Conditions |

| Benzophenone-1 (BP-1) | 2,4-Dihydroxy | Readily degrades (<24 h) | UV radiation |

| Benzophenone-3 (BP-3) / Oxybenzone | 2-Hydroxy-4-methoxy | 17 - 99 | Medium pressure UV lamp in various water matrices[11] |

| Benzophenone-4 (BP-4) / Sulisobenzone | 2-Hydroxy-4-methoxy-5-sulfonic acid | 17 - 99 | Medium pressure UV lamp in various water matrices[11] |

| Unsubstituted Benzophenone (BP) | None | 17 - 99 | Medium pressure UV lamp in various water matrices[11] |

Table 2: Photophysical Properties of Selected Substituted Benzophenones

| Compound | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Triplet Energy (E_T, kcal/mol) | Triplet Lifetime (τ_T, µs) |

| Benzophenone | ~252, ~330-350 | - | ~69 | - |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | - | - | - | - |

| 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) | - | - | - | - |

| 2-Hydroxy-4-n-octyloxybenzophenone (BP-12) | - | - | - | - |

| 4-Hydroxybenzophenone | - | - | - | - |

| 2-Aminobenzophenone | - | - | - | - |

Key Experimental Protocols

The characterization of the photochemical properties of substituted benzophenones relies on a suite of spectroscopic and analytical techniques.

Photodegradation Studies

Objective: To determine the photochemical stability and degradation kinetics of a substituted benzophenone under specific irradiation conditions.[11]

Materials & Equipment:

-

Substituted benzophenone of interest

-

High-purity water and organic solvents (e.g., acetonitrile) for stock solution preparation.[11]

-

Buffer solutions for pH control (if necessary)

-

Photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp, xenon arc lamp with filters to simulate sunlight).[11]

-

Quartz or borosilicate glass reaction vessels[11]

-

Magnetic stirrer and stir bars

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[11]

-

Radiometer to measure light intensity

Procedure:

-

Solution Preparation: Prepare a stock solution of the benzophenone derivative in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 g/L. From this, prepare a working solution by diluting with high-purity water to the desired initial concentration (e.g., 1-10 mg/L), minimizing the final concentration of the organic solvent.[11]

-

Irradiation: Place the working solution in the photoreactor vessel and initiate irradiation. Maintain constant stirring throughout the experiment.

-

Sampling: At regular time intervals, withdraw aliquots of the solution for analysis.

-

Analysis: Quantify the concentration of the parent benzophenone derivative in each aliquot using HPLC or LC-MS.

-

Data Analysis: Plot the natural logarithm of the concentration (ln(C)) versus irradiation time (t). If the plot is linear, the degradation follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.[11]

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_max) and the molar absorption coefficients (ε).[2][12]

Materials & Equipment:

-

Substituted benzophenone

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile)

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent. Prepare a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0 at λ_max.[2]

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.[12]

-

Data Analysis: Identify the λ_max from the spectrum. Calculate ε using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the concentration in mol/L, and l is the path length in cm.[12]

Transient Absorption Spectroscopy

Objective: To directly observe and characterize the triplet excited state, including its absorption spectrum and lifetime (τ_T).[2][4]

Materials & Equipment:

-

Substituted benzophenone

-

Spectroscopic grade solvent

-

Transient absorption spectrometer with a pulsed laser for excitation (e.g., Nd:YAG laser) and a probe light source.

Procedure:

-

Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent. The concentration should be adjusted to have an appropriate absorbance at the excitation wavelength.

-

Excitation: Excite the sample with a short laser pulse.

-

Probing: Monitor the change in absorbance of a probe light passing through the sample at various time delays after the laser pulse. This is done over a range of wavelengths to construct the transient absorption spectrum.

-

Data Analysis: The transient absorption spectrum reveals the absorption of the triplet state. The decay of the transient absorption signal at a specific wavelength over time provides the triplet state lifetime.[4]

Photochemical Pathways and Workflows

The following diagrams illustrate the core photochemical processes of benzophenones and a typical experimental workflow for their analysis.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. scialert.net [scialert.net]

- 4. edinst.com [edinst.com]

- 5. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photosensitizing drugs containing the benzophenone chromophore. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to 4-Chloro-4'-methylbenzophenone: Unveiling Molecular Insights

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methylbenzophenone, with the chemical formula C₁₄H₁₁ClO, is a halogenated aromatic ketone. Benzophenone and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance, serving as photoinitiators, UV curing agents, and scaffolds in medicinal chemistry.[1] Understanding the molecular structure, electronic properties, and spectroscopic behavior of these compounds is crucial for optimizing their performance in various applications and for designing new molecules with tailored functionalities.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the quantum chemical properties of molecules. These methods allow for the elucidation of molecular geometries, vibrational modes, electronic transitions, and reactivity, which can be correlated with experimental data. This guide provides a framework for the theoretical investigation of 4-Chloro-4'-methylbenzophenone, detailing the standard computational protocols and the expected nature of the results.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of 4-Chloro-4'-methylbenzophenone and its analogs is through the Friedel-Crafts acylation reaction. While various specific protocols exist, a common approach involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

A typical laboratory synthesis would involve the slow addition of 4-chlorobenzoyl chloride to a stirred suspension of anhydrous AlCl₃ in an excess of toluene, which serves as both reactant and solvent. The reaction is typically conducted at low temperatures initially and then allowed to proceed at room temperature. Following the reaction, the mixture is quenched with ice and hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is evaporated. The resulting crude product is purified by recrystallization, often from ethanol or a similar solvent, to yield crystalline 4-Chloro-4'-methylbenzophenone.

Spectroscopic Characterization

The synthesized compound is typically characterized by a suite of spectroscopic techniques to confirm its structure and purity.

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton.

-

UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule and determine its absorption properties.

-

Mass Spectrometry: This technique is employed to determine the molecular weight of the compound and to study its fragmentation patterns.[2]

Computational Methodology

Quantum chemical calculations are a powerful tool for investigating the properties of 4-Chloro-4'-methylbenzophenone at the molecular level. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

DFT Calculation Protocol

-

Geometry Optimization: The molecular structure of 4-Chloro-4'-methylbenzophenone is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) is commonly employed for this purpose.[3][4]

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the FT-IR and FT-Raman spectra.

-

Electronic Property Calculations: Further calculations are performed on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic excitation properties and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

-

Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO potential of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[1]

-

Mulliken Population Analysis: This analysis provides information on the distribution of atomic charges within the molecule.[5]

-

Theoretical Results and Discussion

The following sections present the types of data and analysis that would be expected from a comprehensive theoretical study of 4-Chloro-4'-methylbenzophenone. The quantitative values in the tables are representative and based on studies of structurally similar molecules.

Molecular Geometry

The optimized molecular structure of 4-Chloro-4'-methylbenzophenone would reveal the precise bond lengths, bond angles, and dihedral angles. Key structural features include the two phenyl rings, the central carbonyl group, the chloro substituent, and the methyl group. The dihedral angles between the phenyl rings and the carbonyl group are of particular interest as they influence the molecule's conjugation and overall shape.

Table 1: Representative Optimized Geometrical Parameters for 4-Chloro-4'-methylbenzophenone

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.24 | C-C=O | 121.5 |

| C-Cl | 1.75 | C-C-C (ring) | 118.0 - 121.0 |

| C-CH₃ | 1.52 | Cl-C-C | 119.5 |

| C-C (inter-ring) | 1.49 | H-C-H (methyl) | 109.5 |

Vibrational Analysis

The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to provide a detailed assignment of the observed vibrational modes.

Table 2: Representative Vibrational Frequencies and Assignments for 4-Chloro-4'-methylbenzophenone

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Methyl C-H stretching |

| ~1660 | Carbonyl (C=O) stretching |

| ~1600, 1580, 1480 | Aromatic C=C stretching |

| ~1300 | C-CO-C stretching |

| ~1170 | C-Cl stretching |

| ~840 | p-substituted ring C-H out-of-plane bending |

Electronic Properties

The HOMO and LUMO are key orbitals involved in chemical reactions and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 3: Representative Electronic Properties of 4-Chloro-4'-methylbenzophenone

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| Energy Gap (ΔE) | 4.7 |

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. For 4-Chloro-4'-methylbenzophenone, the most negative region is expected around the carbonyl oxygen atom, while positive regions may be found around the hydrogen atoms.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in NLO materials, which have uses in technologies such as optical switching and frequency conversion. The calculated NLO properties provide a theoretical assessment of a molecule's potential for such applications.

Table 4: Representative NLO Properties of 4-Chloro-4'-methylbenzophenone

| Property | Value |

| Dipole Moment (μ) | ~2.5 Debye |

| Mean Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~1.5 x 10⁻³⁰ esu |

Visualizations

To better understand the relationships and workflows involved in the theoretical study of 4-Chloro-4'-methylbenzophenone, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

- 3. Compound... [chemdiv.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone | Semantic Scholar [semanticscholar.org]

The Synthesis of 4-Chloro-4'-methylbenzophenone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic routes for 4-Chloro-4'-methylbenzophenone, a key intermediate in the pharmaceutical and chemical industries. This document details the most prevalent and effective methodologies, including Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling, among others. Experimental protocols, quantitative data, and comparative analyses are presented to assist researchers in selecting and optimizing the synthesis of this important compound.

Core Synthetic Methodologies

The synthesis of 4-Chloro-4'-methylbenzophenone primarily revolves around the formation of the central carbonyl bridge between a 4-chlorophenyl and a 4-methylphenyl group. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a widely employed and classical method for the synthesis of aryl ketones, including 4-Chloro-4'-methylbenzophenone. This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.

Two primary variations of the Friedel-Crafts acylation are commonly utilized for the synthesis of 4-Chloro-4'-methylbenzophenone:

-

Acylation of Toluene with 4-Chlorobenzoyl Chloride: In this approach, toluene serves as the aromatic substrate and is acylated with 4-chlorobenzoyl chloride. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product, 4-Chloro-4'-methylbenzophenone, is generally the major product due to steric hindrance at the ortho position.

-